molecular formula C19H22BrNO4 B3473320 2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3473320
M. Wt: 408.3 g/mol
InChI Key: RHLXRDMSYKBTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and three methoxy groups attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the preparation of the intermediate compounds, followed by bromination and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions may produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: As a potential therapeutic agent in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: In the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide
  • 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-bromo-N-(2-ethyl-6-methylphenyl)butanamide

Uniqueness

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-6-12-9-7-8-11(2)16(12)21-19(22)13-10-14(23-3)17(24-4)18(25-5)15(13)20/h7-10H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLXRDMSYKBTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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